

Spectroscopic Profile of p-(1-Adamantyl)toluene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-(1-Adamantyl)toluene

Cat. No.: B072711

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **p-(1-Adamantyl)toluene**, a molecule of interest in medicinal chemistry and materials science due to its rigid, lipophilic adamantyl cage appended to a toluene moiety. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **p-(1-Adamantyl)toluene**. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1 ^1H NMR Data

The ^1H NMR spectrum of **p-(1-Adamantyl)toluene** provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum was reportedly acquired on a 400 MHz instrument using deuterated chloroform (CDCl_3) as the solvent.

Chemical Shift (ppm)	Multiplicity	Assignment
7.254	Doublet	Aromatic Protons
7.128	Doublet	Aromatic Protons
2.313	Singlet	Methyl Protons
2.080	Broad Singlet	Adamantyl Protons
1.898	Broad Singlet	Adamantyl Protons
1.77	Broad Singlet	Adamantyl Protons
1.75	Broad Singlet	Adamantyl Protons

Note: The assignments are based on typical chemical shifts for aromatic, methyl, and adamantyl protons.

1.1.2 ^{13}C NMR Data

While a specific experimental dataset for the ^{13}C NMR of **p-(1-Adamantyl)toluene** was not found in the searched databases, the expected chemical shifts can be predicted based on the adamantane and p-substituted toluene fragments. The following table outlines these expected regions.

Chemical Shift (ppm)	Assignment
~145-150	Quaternary Aromatic Carbon (C-Ad)
~135-140	Quaternary Aromatic Carbon (C-CH ₃)
~128-130	Aromatic CH Carbons (meta to Ad)
~124-126	Aromatic CH Carbons (ortho to Ad)
~40-45	Adamantyl CH ₂ Carbons
~35-40	Quaternary Adamantyl Carbon (C-Aromatic)
~28-32	Adamantyl CH Carbons
~20-22	Methyl Carbon

Note: These are approximate chemical shift ranges. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for **p-(1-Adamantyl)toluene** was not available in the conducted searches. However, the characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic
2950-2850	C-H Stretch	Adamantyl and Methyl
1615-1580	C=C Stretch	Aromatic Ring
1520-1490	C=C Stretch	Aromatic Ring
1470-1440	C-H Bend	Adamantyl and Methyl
850-800	C-H Out-of-Plane Bend	p-Disubstituted Benzene

Note: This table represents expected absorption regions. The actual spectrum would show more complex patterns in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of **p-(1-Adamantyl)toluene** provides information about its molecular weight and fragmentation pattern. The data presented below was obtained by electron ionization (EI). The molecular formula is C₁₇H₂₂ with a molecular weight of 226.36 g/mol .

m/z	Relative Intensity (%)	Assignment (Proposed)
226	73.9	[M] ⁺ (Molecular Ion)
169	100.0	[M - C ₄ H ₉] ⁺
132	23.1	[M - C ₇ H ₇] ⁺
105	13.7	[C ₈ H ₉] ⁺
91	10.8	[C ₇ H ₇] ⁺ (Tropylium ion)
183	10.0	[M - C ₃ H ₅] ⁺
77	6.5	[C ₆ H ₅] ⁺

Note: The fragmentation pattern is consistent with the loss of fragments from the adamantyl cage and cleavage of the bond between the adamantyl and toluene moieties.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **p-(1-Adamantyl)toluene**.

Materials:

- **p-(1-Adamantyl)toluene**
- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm diameter)
- Volumetric flask and pipette
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **p-(1-Adamantyl)toluene** for ^1H NMR (20-50 mg for ^{13}C NMR) and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 to the vial.
 - Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
 - Using a Pasteur pipette, transfer the solution into an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 128 or more) due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H NMR, $\delta = 77.16$ ppm for ^{13}C NMR) or an internal standard like tetramethylsilane (TMS).
- Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of **p-(1-Adamantyl)toluene**.

Materials:

- **p-(1-Adamantyl)toluene**
- Potassium bromide (KBr), IR grade
- Mortar and pestle (agate)
- Pellet press
- FTIR spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Place a small amount of KBr powder in an oven to ensure it is completely dry.
 - Weigh approximately 1-2 mg of **p-(1-Adamantyl)toluene** and about 100-200 mg of dry KBr powder.
 - Grind the KBr in an agate mortar to a fine powder.
 - Add the **p-(1-Adamantyl)toluene** to the mortar and grind the mixture thoroughly until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the powder mixture to the die of a pellet press.

- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the wavenumbers of the significant absorption bands.

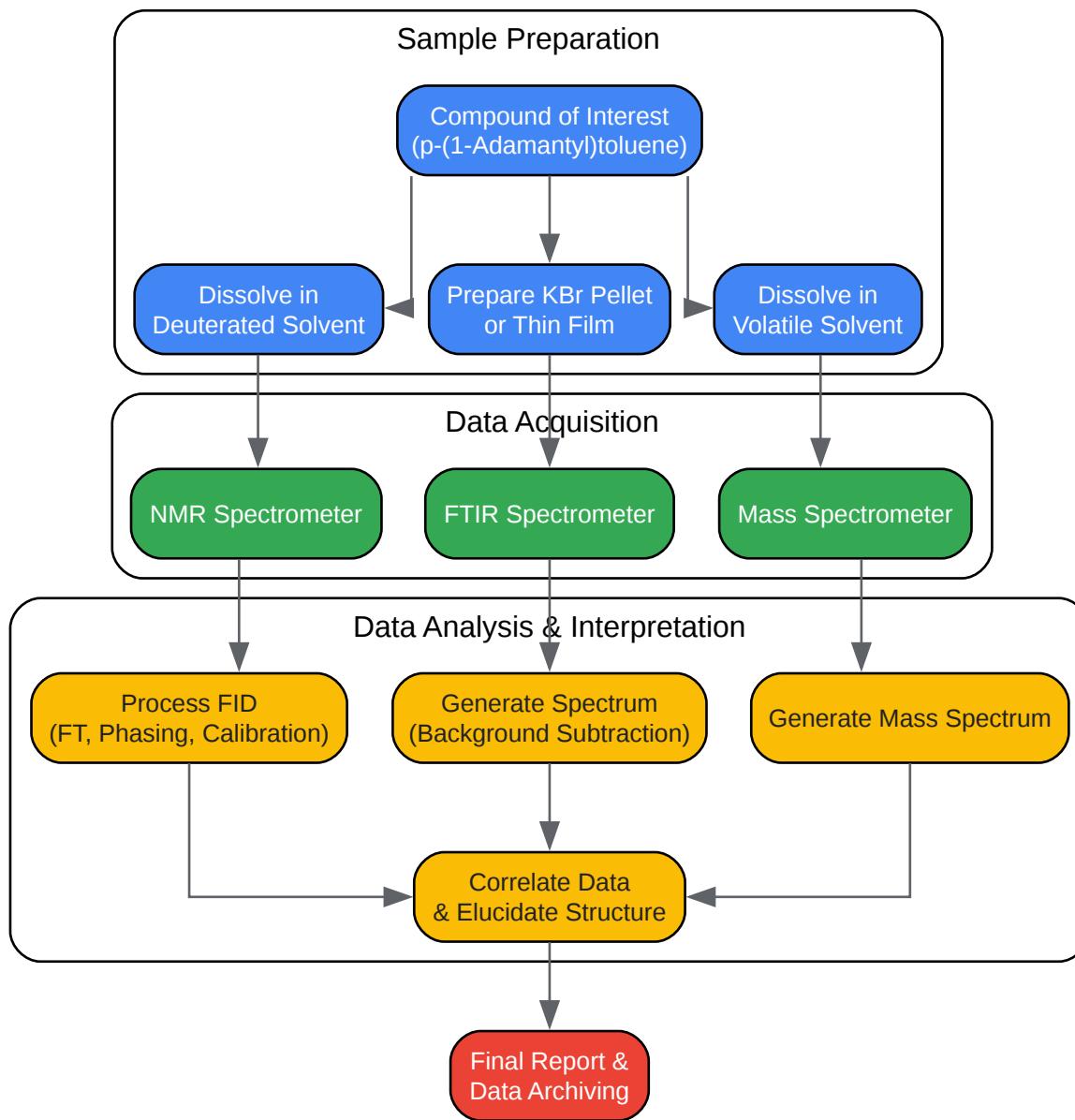
Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of **p-(1-Adamantyl)toluene**.

Materials:

- **p-(1-Adamantyl)toluene**
- Volatile solvent (e.g., methanol or dichloromethane)
- Mass spectrometer with an electron ionization (EI) source

Procedure:


- Sample Introduction:
 - Dissolve a small amount of **p-(1-Adamantyl)toluene** in a suitable volatile solvent.

- Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) for a solution.
- Ionization:
 - The sample molecules are vaporized in the ion source.
 - A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing the ejection of an electron to form a molecular ion ($[M]^+$) and inducing fragmentation.
- Mass Analysis:
 - The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
 - An electron multiplier or other detector records the abundance of ions at each m/z value.
- Data Processing:
 - The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **p-(1-Adamantyl)toluene**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of p-(1-Adamantyl)toluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072711#spectroscopic-data-for-p-1-adamantyl-toluene-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com